molecular formula C21H19F2NO4 B2812972 2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287261-87-2

2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2812972
M. Wt: 387.383
InChI Key: WRKUQFVKSUGXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid” is a research chemical1. It has a molecular formula of C21H19F2NO4 and a molecular weight of 387.3831.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions.



Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H19F2NO4. It contains 21 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms1. However, the specific arrangement of these atoms in space, which is crucial for understanding the compound’s properties and reactivity, couldn’t be found in the available resources.



Chemical Reactions Analysis

The chemical reactions involving this compound are not readily available from the resources I have. Typically, the reactivity of a compound is determined by functional groups present in its structure.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, solubility, etc., are not available in the resources I have. These properties are typically determined experimentally.


Safety And Hazards

This compound is not intended for human or veterinary use, but for research use only1. Therefore, it’s important to handle it with appropriate safety measures to prevent any potential hazards.


Future Directions

The future directions of research involving this compound are not specified in the available resources. However, given that it’s a research chemical, it could be subject to various studies to determine its potential applications.


Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more comprehensive analysis, it’s recommended to refer to scientific literature and databases.


properties

IUPAC Name

2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-14-7-4-8-15(23)16(14)20-10-21(11-20,12-20)17(18(25)26)24-19(27)28-9-13-5-2-1-3-6-13/h1-8,17H,9-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKUQFVKSUGXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

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